

stability and degradation pathways of 1,3-Benzodioxole

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Compound of Interest

Compound Name: 1,3-Benzodioxole

Cat. No.: B145889

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Physicochemical Properties and Chemical Stability

The stability of **1,3-benzodioxole** is largely dictated by the interplay between its aromatic benzene ring and the acetal-like dioxole ring. While the aromatic system imparts significant stability, the dioxole moiety is susceptible to specific chemical transformations.

Table 1: Physicochemical Properties of **1,3-Benzodioxole**

Property	Value	Reference
Molecular Formula	C ₇ H ₆ O ₂	[1][2]
Molecular Weight	122.12 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	172–173 °C (at 760 mmHg)	[1][3]
Melting Point	-18 °C	[1]
Density	1.064 g/mL (at 25 °C)	[1]
Flash Point	61 °C (closed cup)	[1]
Water Solubility	Approx. 2 g/L (at 25 °C)	[1]
Refractive Index	1.539 (at 20 °C)	[1]

Thermal Stability

1,3-Benzodioxole exhibits good thermal stability, remaining intact up to approximately 200°C. [1] Its successful handling in gas chromatography at temperatures up to 210°C without significant decomposition further attests to its thermal robustness.[1]

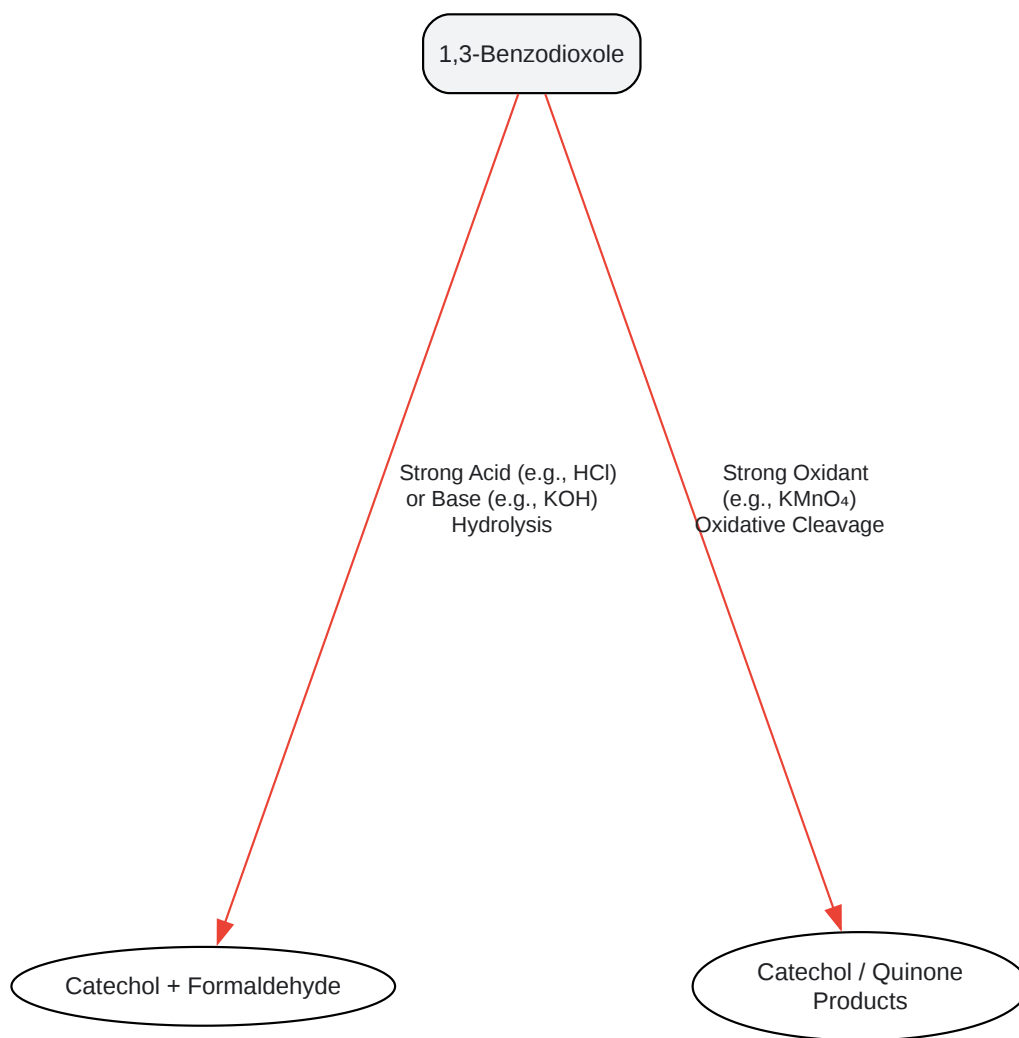
Chemical Stability and Degradation

The chemical degradation of **1,3-benzodioxole** primarily involves the cleavage of the dioxole ring, which behaves like an acetal.

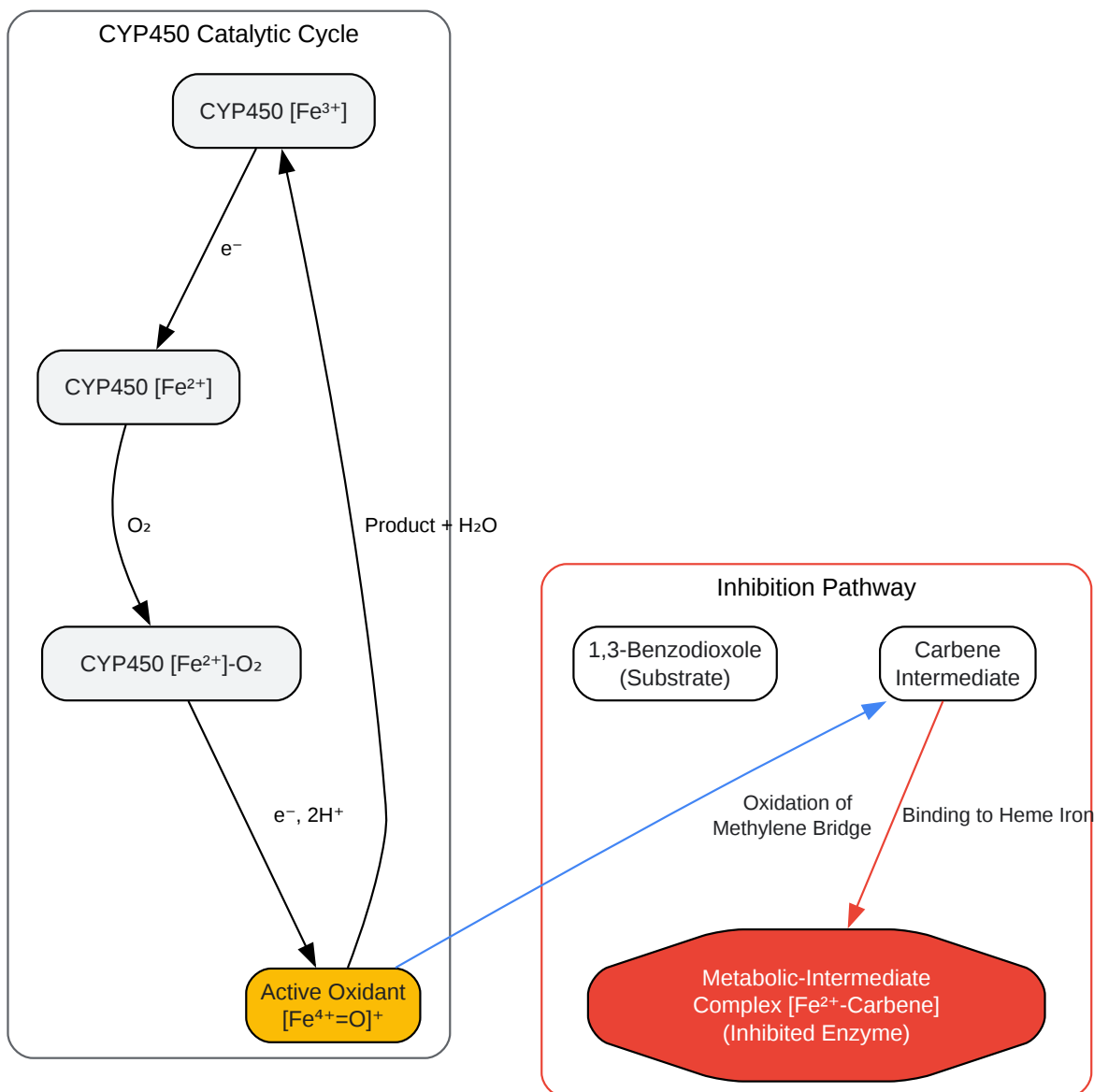
- **Hydrolytic Cleavage:** The dioxole ring is sensitive to hydrolytic cleavage under both acidic and basic conditions, reverting to catechol and formaldehyde.[1] This reaction is efficiently facilitated by strong acids such as HCl or BF₃·SMe₂ at mild temperatures (0–25°C).[1] While basic conditions (e.g., treatment with KOH) can also promote ring opening, this method is less common.[1] This susceptibility to cleavage makes the methylenedioxy group a useful protecting group in organic synthesis.[1]
- **Oxidative Cleavage:** The stability of the **1,3-benzodioxole** structure towards oxidation depends on the strength of the oxidizing agent.

- It is resistant to mild oxidizing agents like hydrogen peroxide (H_2O_2) or pyridinium chlorochromate (PCC).^[1]
- Strong oxidants, such as potassium permanganate (KMnO_4) under vigorous conditions, lead to the oxidative cleavage of the dioxole ring, yielding catechols or further oxidized products like quinones.^[1]
- Oxidation with lead tetraacetate also results in the cleavage of the dioxole ring, proceeding through a proposed free-radical mechanism initiated by hydrogen abstraction at the C2 position of the dioxole ring.^{[4][5]}

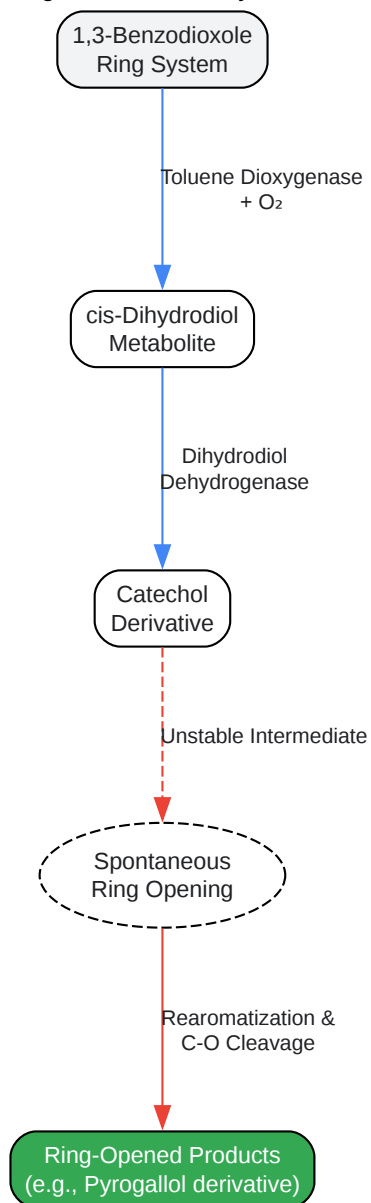
General Chemical Degradation Pathways of 1,3-Benzodioxole



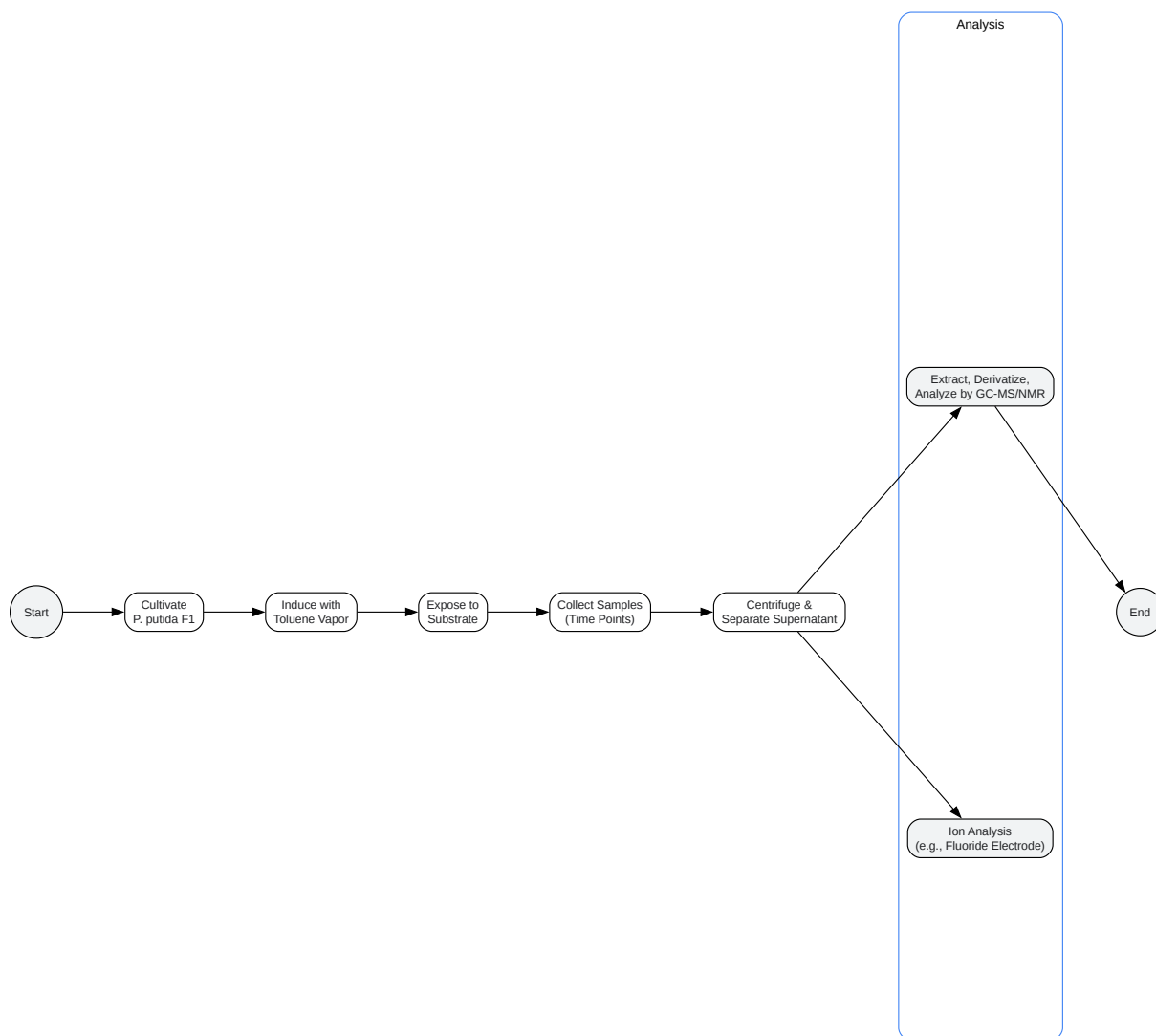
Metabolic Pathway: CYP450 Mechanism-Based Inhibition



Proposed Microbial Degradation Pathway of the Benzodioxole Ring



Experimental Workflow for Microbial Degradation Study



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